

# Spectroscopic Profile of Scutebata C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Scutebata C**, a neoclerodane diterpenoid isolated from Scutellaria barbata. The information presented herein is compiled from the primary literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

### **Mass Spectrometry Data**

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Scutebata C**.

lon	Calculated m/z	Found m/z	Molecular Formula
[M + Na]+	525.1787	525.1782	C26H30O9Na

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Scutebata C** was accomplished through extensive 1D and 2D NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in CDCl<sub>3</sub>.



<sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δc)	Carbon Type
1	29.5	CH <sub>2</sub>
2	26.3	CH <sub>2</sub>
3	37.1	CH <sub>2</sub>
4	126.2	С
5	137.9	СН
6	66.8	СН
7	71.8	СН
8	42.9	С
9	40.5	СН
10	48.2	СН
11	37.6	СН
12	64.9	CH <sub>2</sub>
13	134.1	С
14	143.0	СН
15	108.8	CH <sub>2</sub>
16	170.1	С
17	15.6	CH₃
18	61.2	CH <sub>2</sub>
19	18.3	CH₃
20	26.9	CH₃
6-OAc	170.4	C=O
6-OAc	21.0	CH₃
7-OAc	170.0	C=O



7-OAc	20.9	СНз
18-OAc	170.7	C=O
18-OAc	21.1	CH₃

### <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δH)	Multiplicity	J (Hz)
1α	1.65	m	
1β	2.10	m	_
2α	1.80	m	_
2β	1.95	m	_
3α	1.55	m	_
3β	2.35	m	_
5	5.95	br s	
6	5.60	d	3.0
7	5.40	dd	3.0, 2.5
9	2.25	m	
10	2.50	m	_
11	2.15	m	_
12α	4.60	d	12.5
12β	4.85	d	12.5
14	7.30	t	1.5
15α	4.90	d	1.5
15β	5.05	d	1.5
17	0.95	d	7.0
18a	4.10	d	11.5
18b	4.45	d	11.5
19	1.05	s	
20	1.10	d	7.0
6-OAc	2.05	S	
			_



7-OAc	2.00	S
18-OAc	2.12	S

## **Experimental Protocols Isolation of Scutebata C**

The aerial parts of Scutellaria barbata were collected, air-dried, and powdered. The powdered plant material was extracted with 95% ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate the pure compounds. This multi-step process involved:

- Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which showed promising bioactivity, was subjected to column chromatography over silica gel, Sephadex LH-20, and preparative HPLC to yield Scutebata C.

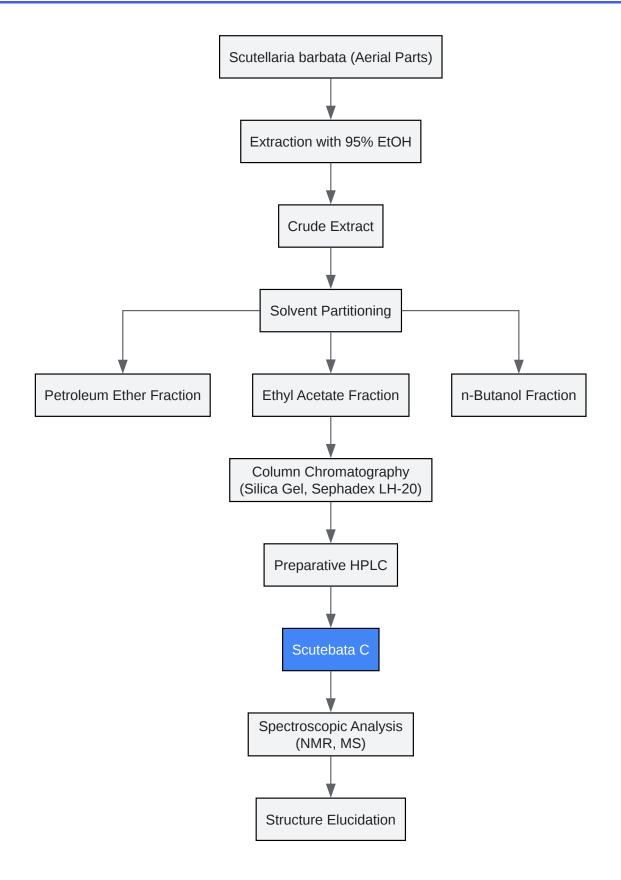
#### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (CDCl₃: δH 7.26, δC 77.0).
- Mass Spectrometry: High-resolution ESI-MS data were obtained on a VG AutoSpec-3000 spectrometer.

#### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the isolation and characterization of **Scutebata C**.





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Isolation and characterization workflow for Scutebata C.







This guide provides a centralized repository of the key spectroscopic data and experimental methodologies related to **Scutebata C**, facilitating further research and development efforts. For more in-depth information, researchers are encouraged to consult the primary literature.

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